LY2608204

Catalog No.
S533996
CAS No.
1234703-40-2
M.F
C28H37N3O3S3
M. Wt
559.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY2608204

CAS Number

1234703-40-2

Product Name

LY2608204

IUPAC Name

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

Molecular Formula

C28H37N3O3S3

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1

InChI Key

QIIVJLHCZUTGSD-CUBQBAPOSA-N

SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LY-2608204; LY 2608204; LY2608204.

Canonical SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Description

The exact mass of the compound (1R,2S)-2-Cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(1-pyrrolidinyl)ethyl)thio)-2-thiazolyl)cyclopropanecarboxamide is 559.1997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Application in Diabetes Management

Globalagliatin belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that breaks down incretin hormones, which are responsible for stimulating insulin release and suppressing glucagon secretion after meals. By inhibiting DPP-4, Globalagliatin could potentially help regulate blood sugar levels in diabetic patients.

Studies in animal models have shown promising results, with Globalagliatin demonstrating the ability to improve glycemic control and reduce hyperglycemia (high blood sugar). However, further clinical trials are needed to confirm its efficacy and safety in humans. []

Other Potential Applications

In addition to its potential role in diabetes management, Globalagliatin is also being explored for its potential effects in other areas, including:

  • Non-alcoholic fatty liver disease (NAFLD): Early-stage research suggests that Globalagliatin may improve liver function and reduce inflammation in patients with NAFLD. []
  • Cardiovascular disease: Some studies suggest that Globalagliatin may have beneficial effects on cardiovascular health, such as reducing blood pressure and improving endothelial function. However, more research is needed to confirm these findings. []

LY2608204 is a small molecule compound that acts as an allosteric activator of glucokinase, an enzyme critical for glucose metabolism. Its chemical structure allows it to enhance the enzyme's activity, thereby promoting the conversion of glucose into glucose-6-phosphate. This process is essential for maintaining glucose homeostasis and is particularly relevant in the context of diabetes mellitus, where glucokinase function is often impaired. LY2608204 has been characterized by its high potency, with an effective concentration (EC50) of approximately 42 nanomolar in stimulating glucokinase activity at physiological glucose levels .

Globalagliatin acts as a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones stimulate insulin secretion from pancreatic beta cells and suppress glucagon secretion from alpha cells, both of which contribute to lowering blood glucose levels. By inhibiting DPP-4, Globalagliatin increases the levels of active incretin hormones, leading to enhanced insulin secretion and improved blood sugar control [].

The primary chemical reaction catalyzed by glucokinase, and thus influenced by LY2608204, is the phosphorylation of hexoses, including D-glucose, D-fructose, and D-mannose, to form hexose-6-phosphates. The reaction can be summarized as follows:

Glucose+ATPGlucokinaseGlucose 6 phosphate+ADP\text{Glucose}+\text{ATP}\xrightarrow{\text{Glucokinase}}\text{Glucose 6 phosphate}+\text{ADP}

In this reaction, LY2608204 enhances the binding affinity of glucokinase for its substrates, effectively increasing the rate at which glucose is phosphorylated .

LY2608204 has demonstrated significant biological activity in various studies. It activates glucokinase with a low EC50 value, indicating a strong capacity to enhance glucose metabolism. This activation leads to improved insulin secretion from pancreatic beta cells and increased glucose utilization in peripheral tissues. In preclinical models, LY2608204 has shown promise in lowering blood glucose levels without causing hypoglycemia, making it a potential therapeutic agent for type 2 diabetes management .

The synthesis of LY2608204 involves multiple steps typical of organic synthesis pathways for small molecules. While specific proprietary methods may not be publicly disclosed in detail, general synthetic routes include:

  • Formation of Key Intermediates: Using standard organic reactions (e.g., coupling reactions) to create key intermediates that will eventually lead to the final compound.
  • Functional Group Modifications: Employing techniques such as alkylation or acylation to introduce necessary functional groups that enhance biological activity.
  • Purification: Utilizing chromatography techniques to purify the final product to achieve high purity levels necessary for biological testing .

LY2608204's primary application lies in its potential use as a therapeutic agent for managing type 2 diabetes mellitus. By activating glucokinase, it can help regulate blood sugar levels effectively. Additionally, it may have applications in research settings focused on metabolic diseases and insulin sensitivity studies .

Interaction studies involving LY2608204 have focused on its binding dynamics with glucokinase and its effects on downstream metabolic pathways. These studies often utilize techniques such as microscale thermophoresis and molecular docking to elucidate binding affinities and mechanisms of action. For instance, LY2608204 was found to have a binding affinity that allows it to compete effectively with other known glucokinase activators .

Several compounds share structural similarities or functional roles with LY2608204 as glucokinase activators. Here are some notable examples:

Compound NameMechanism of ActionPotency (EC50)Unique Features
MK-0941Glucokinase activator~100 nMLiver-selective effects
RO0281675Glucokinase activator~50 nMEnhanced selectivity for liver tissue
AZD1656Glucokinase activator~30 nMDesigned for improved pharmacokinetics
GKA50Glucokinase activator~200 nMInvestigated for hypoglycemic effects

LY2608204 stands out due to its specific binding affinity and potency compared to these compounds. Its ability to activate glucokinase at lower concentrations makes it particularly unique among its peers in therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

559.19970557 g/mol

Monoisotopic Mass

559.19970557 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5A0L003HEY

Wikipedia

Ly-2608204

Dates

Modify: 2023-08-15

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